molecular formula C18H13NO4S2 B384402 1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B384402
M. Wt: 371.4g/mol
InChI Key: FEQIAUJFXZYEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrolone core substituted with furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with thiophene-2-carboxylic acid derivatives under acidic or basic conditions to form the intermediate compounds. These intermediates are then cyclized and further functionalized to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors, optimizing reaction times, and employing cost-effective reagents. Purification processes such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(furan-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-(thiophen-2-ylmethyl)-3-hydroxy-5-(furan-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness: 1-(furan-2-ylmethyl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H13NO4S2

Molecular Weight

371.4g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C18H13NO4S2/c20-16(13-6-3-9-25-13)14-15(12-5-2-8-24-12)19(18(22)17(14)21)10-11-4-1-7-23-11/h1-9,15,21H,10H2

InChI Key

FEQIAUJFXZYEHS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4

Canonical SMILES

C1=COC(=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.